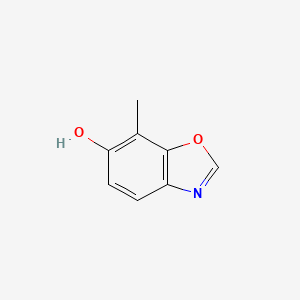

7-Methyl-1,3-benzoxazol-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Methyl-1,3-benzoxazol-6-ol is a chemical compound used for pharmaceutical testing . It is a derivative of benzoxazole, an aromatic organic compound with a benzene-fused oxazole ring structure .

Synthesis Analysis

Benzoxazole derivatives can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst . Another method involves the use of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions .Chemical Reactions Analysis

Benzoxazole derivatives have shown potential in various chemical reactions. For instance, they have been found to react with peroxy radicals of different natures . Also, they are used as starting materials for different mechanistic approaches in drug discovery .Aplicaciones Científicas De Investigación

Antioxidant Activity

7-Methyl-1,3-benzoxazol-6-ol and similar benzoxazole derivatives have been studied for their antioxidant properties. For instance, 2-methyl-1,3-benzoxazol-6-ol demonstrated significant antioxidant effects in the radical chain oxidation of organic compounds with molecular oxygen. Its antiradical activity and kinetic parameters in reactions with peroxy radicals of various natures were investigated using methods like volumetric and chemiluminescence methods (Khizhan et al., 2011).

Crystal Structure and Reactivity

Benzoxazole derivatives' crystal structures have been determined using X-ray single crystal diffraction. For instance, compounds like 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol have been analyzed to understand their molecular geometry, reactivity, and stability. These studies are essential in evaluating the compounds' biological activity and potential applications in various fields (Glamočlija et al., 2020).

Antimicrobial and Antitumor Activities

Some benzoxazole derivatives derived from Thymoquinone have shown promising antibacterial, antifungal, and antitumor activities. These compounds, such as 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazole-5-ol, have been characterized and tested for their biological effectiveness against various strains and cancer cell lines, offering insights into their potential therapeutic applications (Glamočlija et al., 2018).

Synthesis and Biochemical Applications

The synthesis and biochemical activities of benzoxazole derivatives have been extensively studied. For example, the synthesis of 5-methyl-2-[p-substituted phenyl]benzoxazoles and their in vitro microbiological activity against various bacteria and fungi highlight the broad spectrum of applications of these compounds in microbial control (Yalcin et al., 1990).

Photosensitive and Imaging Applications

Benzoxazole-based compounds have also been explored for their photosensitive properties. For instance, photosensitive poly(benzoxazole) derivatives have been synthesized and studied for their sensitivity and image formation capabilities under UV light, opening avenues in the field of photolithography and imaging technologies (Ebara et al., 2003).

Water-soluble Bio-imaging Compounds

Another interesting application area is in bio-imaging, where benzoxazole-based pyridinium salts have been synthesized and utilized for their two-photon absorption properties. These compounds have shown excellent penetrability in living cells, proving their potential in cell imaging and biological research (Liu et al., 2017).

Mecanismo De Acción

Target of Action:

Benzoxazole derivatives have been studied for various pharmacological activities, including antibacterial, antifungal, and anticancer effects

Action Environment:

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance, pH variations affect solubility and absorption.

: Kakkar, S., Tahlan, S., Lim, S. M., Ramasamy, K., Mani, V., Shah, S. A. A., & Narasimhan, B. (2018). Benzoxazole derivatives: design, synthesis, and biological evaluation. Chemistry Central Journal, 12(1), 92. Read more

Safety and Hazards

Direcciones Futuras

Benzoxazole derivatives have been gaining importance in medicinal chemistry due to their wide spectrum of pharmacological activities . They have been used as intermediates for the preparation of new biological materials . For instance, Suvorexant, an orexin receptor antagonist used to treat insomnia, contains a benzoxazole derivative . Future research may focus on exploring the potential of 7-Methyl-1,3-benzoxazol-6-ol in various therapeutic applications.

Análisis Bioquímico

Biochemical Properties

Benzoxazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Benzoxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Propiedades

IUPAC Name |

7-methyl-1,3-benzoxazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-5-7(10)3-2-6-8(5)11-4-9-6/h2-4,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEISCUOXXAGCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2868540.png)

![1-(4-Methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2868545.png)

![methyl 5-(((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2868552.png)

![1-butyl-4-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2868554.png)